molecular formula C9H9BN2O3 B591688 Ácido (4-((cianometil)carbamoil)fenil)borónico CAS No. 1056636-11-3

Ácido (4-((cianometil)carbamoil)fenil)borónico

Número de catálogo: B591688
Número CAS: 1056636-11-3
Peso molecular: 203.992
Clave InChI: XHRYRSBKDZTAEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H9BN2O3 This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Boronic acids are known to inhibit proteases and other enzymes, making them useful in the development of enzyme inhibitors.

Industry

In materials science, (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is used in the development of sensors and other functional materials. Its ability to form reversible covalent bonds with diols is exploited in the design of responsive materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and cyanomethyl isocyanate.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzonitrile with cyanomethyl isocyanate to form an intermediate compound.

    Borylation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality to the molecule.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid in high purity.

Industrial Production Methods

Industrial production of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification methods suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenol Derivatives: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    (4-Carboxyphenyl)boronic Acid: Another boronic acid derivative with a carboxyl group instead of a cyanomethyl group.

Uniqueness

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of the cyanomethyl group, which can participate in additional chemical reactions compared to simpler boronic acids. This makes it a versatile compound in synthetic chemistry and potential drug design.

By understanding the synthesis, reactions, and applications of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is C10H12BNO3, featuring a phenyl ring substituted with a cyanomethyl and carbamoyl group, along with a boronic acid moiety. The presence of the boron atom is crucial for its interaction with biological molecules, particularly enzymes.

The biological activity of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in active sites of enzymes. This property allows them to inhibit proteases and other enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound can influence cellular signaling pathways by interacting with proteins involved in signal transduction, potentially affecting processes such as cell proliferation and apoptosis.
  • Gene Expression Regulation : By modulating the activity of transcription factors or other regulatory proteins, this compound may alter gene expression patterns in various cell types.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid:

Activity Effect Reference
Enzyme InhibitionInhibits proteasomal activity
Antitumor ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces cytokine production in inflammatory models
Antibacterial ActivityExhibits moderate antibacterial properties

Case Studies

  • Antitumor Activity : A study investigated the effects of (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid on breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid may be beneficial in treating chronic inflammatory diseases .
  • Antibacterial Properties : Research demonstrated that this compound exhibited moderate antibacterial activity against several strains of bacteria, including E. coli and S. aureus. The mechanism was attributed to the disruption of bacterial cell membrane integrity .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid has favorable absorption characteristics, with peak plasma concentrations reached within 1–2 hours post-administration. Toxicology studies have shown that at therapeutic doses, the compound exhibits a good safety profile with minimal adverse effects observed in animal models.

Propiedades

IUPAC Name

[4-(cyanomethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRYRSBKDZTAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056636-11-3
Record name 4-(cyanomethyl-carbamoyl)phenyl-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxyphenylboronic acid (5.0 g, 30 mmol) in DMF (5 mL) and dichloromethane (200 mL) at 0° C. was added oxalylchloride (5.9 mL, 66 mmol) dropwise. When gas evolution slowed, the ice bath was removed and the reaction allowed to warm to room temperature over 30 min. The reaction was then heated at 40° C. for three hours by which time all solids had dissolved. The dichloromethane was removed by distillation and the DMF solution cooled to 0° C. A solution of aminoacetonitrile hydrochloride (3.05 g, 33 mmol) in DMF (80 mL) and DIPEA (13 mL, 75 mmol) was then added dropwise. After the addition was complete the ice bath was removed and the solution allowed to stir at room temperature for 16 h. Most of the DMF was then removed in vacuo and the reaction was partitioned between ethyl acetate and 2 M aqueous hydrochloric acid. The aqueous layer was extracted twice further with ethyl acetate and the combined organic fractions dried (Na2SO4) filtered and concentrated under reduced pressure to afford 4-(cyanomethylcarbamoyl)phenylboronic acid as a waxy pale yellow solid (5.34 g, 87%). 1H NMR (300 MHz, d6-DMSO): 9.18 (br. t, J=5.1 Hz, 1H), 7.8-7.9 (m, 4H), 4.31 (d, J=5.4 Hz, 2H); LC-ESI-MS (method B): rt 0.9 min.; m/z 203.3 [M−H]−.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.